molecular formula C23H25N5O4 B11194762 1-(3,5-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

1-(3,5-Dimethoxyphenyl)-3-(3-(6-morpholinopyridazin-3-yl)phenyl)urea

Cat. No.: B11194762
M. Wt: 435.5 g/mol
InChI Key: QGFMTBGHHVGJNA-UHFFFAOYSA-N
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Description

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of methoxyphenyl and morpholinylpyridazinyl groups, which contribute to its distinctive properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Methoxyphenyl Intermediate: The starting material, 3,5-dimethoxybenzaldehyde, undergoes a series of reactions to form the methoxyphenyl intermediate.

    Synthesis of the Morpholinylpyridazinyl Intermediate: This involves the reaction of morpholine with a pyridazine derivative to form the morpholinylpyridazinyl intermediate.

    Coupling Reaction: The final step involves coupling the methoxyphenyl intermediate with the morpholinylpyridazinyl intermediate under specific conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of advanced techniques such as continuous flow reactors and high-throughput screening of reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy groups can yield quinones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethoxyphenethylamine: This compound shares the methoxyphenyl group but differs in its overall structure and applications.

    Pyridazin-3(2H)-ones: These compounds have a similar pyridazinone core and exhibit diverse pharmacological activities.

Uniqueness

3-(3,5-DIMETHOXYPHENYL)-1-{3-[6-(MORPHOLIN-4-YL)PYRIDAZIN-3-YL]PHENYL}UREA is unique due to its combination of methoxyphenyl and morpholinylpyridazinyl groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.

Properties

Molecular Formula

C23H25N5O4

Molecular Weight

435.5 g/mol

IUPAC Name

1-(3,5-dimethoxyphenyl)-3-[3-(6-morpholin-4-ylpyridazin-3-yl)phenyl]urea

InChI

InChI=1S/C23H25N5O4/c1-30-19-13-18(14-20(15-19)31-2)25-23(29)24-17-5-3-4-16(12-17)21-6-7-22(27-26-21)28-8-10-32-11-9-28/h3-7,12-15H,8-11H2,1-2H3,(H2,24,25,29)

InChI Key

QGFMTBGHHVGJNA-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1)NC(=O)NC2=CC=CC(=C2)C3=NN=C(C=C3)N4CCOCC4)OC

Origin of Product

United States

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